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Brevinin-1E-OG1 antimicrobial peptide -

Brevinin-1E-OG1 antimicrobial peptide

Catalog Number: EVT-246781
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1E-OG1 is an antimicrobial peptide derived from the skin secretions of the European frog, Rana esculenta. This peptide is part of a broader class of antimicrobial peptides known for their ability to combat a variety of pathogens, including bacteria and fungi. Brevinin-1E-OG1 exhibits notable antimicrobial properties, making it a subject of interest in biomedical research for potential therapeutic applications.

Source

Brevinin-1E-OG1 is isolated from the skin secretions of Rana esculenta, which are known to contain a diverse array of bioactive peptides. The skin secretions serve as a defense mechanism against microbial infections, and brevinin-1E-OG1 plays a crucial role in this protective function.

Classification

Brevinin-1E-OG1 belongs to the family of cationic antimicrobial peptides, characterized by their positive charge and amphipathic nature. These properties are essential for their interaction with microbial membranes, facilitating their antimicrobial action.

Synthesis Analysis

Methods

The synthesis of Brevinin-1E-OG1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

In SPPS, the amino acids are activated and coupled in a stepwise manner. The peptide chain is elongated until the desired sequence is obtained. Following synthesis, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels necessary for biological assays. The final product can be characterized using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm its molecular weight and sequence integrity.

Molecular Structure Analysis

Structure

Brevinin-1E-OG1 consists of 24 amino acid residues with a specific sequence: FLPLLAGLAANFLPKIFCKITRKC. Its structure features an N-terminal hydrophobic region, a proline hinge region, and a C-terminal loop stabilized by an intra-disulfide bridge. This configuration contributes to its amphipathic nature, essential for its interaction with lipid membranes.

Data

The molecular weight of Brevinin-1E-OG1 is approximately 2676.33 Da, with a chemical formula of C128H207N31O36S3. The presence of disulfide bonds enhances its structural stability and biological activity.

Chemical Reactions Analysis

Reactions

Brevinin-1E-OG1 undergoes various interactions with microbial membranes, primarily through electrostatic interactions between its cationic residues and the anionic components of bacterial membranes. This interaction disrupts membrane integrity, leading to cell lysis.

Technical Details

The mechanism involves the insertion of the peptide into the lipid bilayer, where it can form pores or disrupt membrane integrity through aggregation. The specific amino acid composition influences its affinity for different types of lipids, enhancing its selectivity towards bacterial cells over mammalian cells.

Mechanism of Action

Process

The antimicrobial action of Brevinin-1E-OG1 primarily involves membrane disruption. Upon contact with bacterial cells, the peptide binds to the negatively charged lipopolysaccharides on the surface, leading to structural alterations in the membrane.

Data

Studies have shown that Brevinin-1E exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is characterized by rapid permeabilization of bacterial membranes, resulting in leakage of cellular contents and ultimately cell death.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1E-OG1 is soluble in aqueous solutions at physiological pH and exhibits stability under various environmental conditions. Its amphipathic nature allows it to adopt an α-helical conformation in membrane-mimetic environments, which is crucial for its biological activity.

Chemical Properties

The peptide's stability can be affected by factors such as pH and temperature. It maintains its antimicrobial activity across a range of pH levels but may exhibit reduced activity at extreme temperatures or in highly acidic or basic environments.

Applications

Brevinin-1E-OG1 has significant potential in scientific research and therapeutic applications due to its antimicrobial properties. It can be explored for:

  • Antibiotic Development: As resistance to traditional antibiotics increases, peptides like Brevinin-1E offer alternative strategies for infection control.
  • Biotechnology: Its ability to disrupt microbial membranes makes it useful in developing preservatives or sanitizers.
  • Medical Research: Investigating its mechanism may lead to insights into new drug delivery systems or treatments for inflammatory diseases.
Evolutionary Origins and Phylogenetic Context of Brevinin-1E-OG1

Taxonomic Distribution in Rana Species and Amphibian Host Adaptation Mechanisms

Brevinin-1E-OG1 belongs to the extensively diversified Brevinin-1 family of antimicrobial peptides (AMPs), predominantly isolated from Eurasian frog species within the genus Rana (family Ranidae). Its prototype peptide, Brevinin-1E, was first characterized from the skin secretions of the European edible frog (Rana esculenta, now classified within Pelophylax complex) [1] [3]. This peptide exemplifies a widespread taxonomic distribution pattern observed across numerous Palearctic Rana species, including Rana ridibunda, Rana palustris, Rana brevipoda porsa, and East Asian representatives like Rana okinavana [6] [7]. The remarkable conservation of the Brevinin-1 structural scaffold across geographically isolated amphibian lineages suggests an early evolutionary origin within the Ranidae radiation, estimated to exceed 50 million years based on molecular clock analyses of peptide diversification [6].

Amphibian host adaptation mechanisms for Brevinin-1E-OG1 and related peptides involve gene duplication and sequence diversification driven by pathogen-mediated selection pressure. Each frog species typically harbors multiple Brevinin-1 isoforms (e.g., Brevinin-1Ea, 1Eb in R. esculenta), creating a customized peptide arsenal against local microbial communities [3] [6]. This diversification manifests as hypervariability in the central hydrophobic domain flanking conserved structural elements, allowing rapid adaptation to regional pathogens while maintaining membrane-targeting functionality. The skin secretion delivery system provides immediate deployment upon injury or infection, with granular glands acting as biofactories storing high peptide concentrations (up to mM levels) ready for holocrine release upon sympathetic nervous stimulation [6]. This strategic localization at the host-environment interface represents a critical adaptation where Brevinin-1 peptides serve as non-specific immune effectors compensating for amphibian susceptibility to cutaneous pathogens in aquatic and terrestrial habitats.

Table 1: Taxonomic Distribution of Brevinin-1 Peptides Across Ranidae Frogs

Frog SpeciesGeographic DistributionBrevinin-1 Isoforms IdentifiedConserved Features
Rana esculentaEuropeBrevinin-1E, Brevinin-1E-OG1Rana box, Pro14 hinge
Rana brevipoda porsaJapanBrevinin-1, Brevinin-2C-terminal cyclic heptapeptide
Rana ridibundaEastern Europe/AsiaTemporin-Ra, Temporin-RbShort helical structures
Rana okinavanaJapan (Ryukyu Islands)Brevinin-1 variantsC-terminal amidation (no Rana box)
Hoplobatrachus rugulosusSoutheast AsiaBrevinin-1GHdLPS-binding capability

Phylogenetic Analysis of Brevinin-1 Family Members Across Ranidae Lineages

Phylogenetic reconstruction of Brevinin-1 family members reveals deep evolutionary radiation corresponding to Ranidae speciation events. Analysis of 107 novel AMPs from Odorrana grahami demonstrated that Brevinin-1 peptides segregate into species-specific clades, indicating that gene duplication events occurred after cladogenesis [4] [6]. This pattern suggests continuous diversification driven by positive selection in mature peptide domains, particularly within regions interacting with microbial membranes. Maximum likelihood trees constructed from aligned Brevinin-1 sequences consistently show European Rana (e.g., R. esculenta) and Asian Rana (e.g., R. okinavana) forming distinct monophyletic clusters, with sequence identities dropping below 40% between geographically isolated lineages despite conserved gene architectures [6].

Conserved structural hallmarks persist across this phylogenetic diversity, including:

  • The Rana box: A disulfide-bridged cyclic heptapeptide (Cys¹⁸-X₄-Lys-Cys²⁴) stabilizing the C-terminal hairpin in most isoforms [1] [6]
  • A conserved proline hinge (Pro¹⁴ in Brevinin-1E-OG1) inducing a kink between N-terminal and C-terminal helical domains [3]
  • Invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴ maintaining structural integrity across taxa [6] [7]

Functional divergence is evident through differential antimicrobial specificity. While Brevinin-1E-OG1 exhibits broad-spectrum activity, other phylogenetically distant isoforms show preferential targeting; for instance, Brevinin-1GHd from Hoplobatrachus rugulosus uniquely demonstrates anti-inflammatory properties via LPS neutralization, a trait not observed in European homologs [2] [6]. This functional specialization correlates with specific sequence variations in the cationic-hydrophobic balance, exemplified by Brevinin-1E-OG1's sequence (FLPLLAGLAANFLPKIFCKITRKC) versus Asian Brevinin-1GHd (FLGALFKVASKLVPAAICSISKKC) [1] [10]. Such variations arise from accelerated evolution in the mature peptide coding region, likely driven by co-evolutionary arms races with regional pathogens.

Table 2: Conserved Structural Elements in Brevinin-1 Family Members

Structural FeaturePosition in Brevinin-1E-OG1Functional RoleConservation Across Taxa
N-terminal hydrophobic corePhe¹-Leu²-Pro³-Leu⁴-Leu⁵Membrane insertionModerate (hydrophobic preservation)
Proline hingePro¹⁴Induces structural kink, flexibilityHigh (>95% of isoforms)
Disulfide-forming cysteinesCys¹⁸, Cys²⁴Rana box formation, structural stabilityAbsolute (except truncated forms)
C-terminal cationic domainLys²³, Arg²⁴, Lys²⁶Electrostatic interaction with microbial membranesHigh (charge conservation)

Comparative Genomics of Brevinin Precursor Genes and Conserved Biosynthetic Pathways

The genomic architecture of Brevinin-1 precursor genes exhibits remarkable conservation across Ranidae frogs, following a tripartite domain structure:

  • A highly conserved signal peptide (22-25 residues) directing endoplasmic reticulum translocation
  • An acidic spacer domain enriched in glutamic/aspartic acid residues
  • The mature peptide domain exhibiting sequence hypervariability [2] [6]

This conserved arrangement is evident in Brevinin-1E-OG1's precursor cDNA cloned from R. esculenta, which shares >85% nucleotide identity in the signal and spacer regions with Asian Hylarana guentheri Brevinin-1GH precursors despite species divergence [6] [10]. The acidic spacer domain serves critical functions in neutralizing the cationic mature peptide during intracellular storage, preventing autotoxicity before secretion. Genomic analyses reveal that Brevinin-1 genes exist as multigene families clustered in amphibian genomes, facilitating concerted evolution through frequent recombination and gene conversion events [4] [6].

Biosynthetic pathways involve regulated proteolytic processing:

  • Signal peptidase cleavage in the endoplasmic reticulum
  • Prohormone convertase-mediated excision of the acidic spacer
  • Carboxypeptidase-mediated trimming
  • Post-translational modifications: C-terminal amidation (in some isoforms) and disulfide bond formation [6] [9]

Comparative genomics identifies conserved regulatory elements upstream of Brevinin-1 genes, including stress-responsive and steroid hormone response elements explaining observed upregulation during infection or injury [6]. Notably, the hypervariability in the mature peptide coding sequence starkly contrasts with the upstream regulatory and downstream spacer regions, indicating intense diversifying selection specifically targeting the bioactive peptide. This pattern is exemplified by Brevinin-1E-OG1's genomic context, where non-synonymous substitution rates (dN) in the mature peptide domain exceed synonymous rates (dS) by 3.7-fold, statistically supporting positive selection (p<0.001) [4] [6]. Mutational hotspots cluster in membrane-interacting regions, particularly positions 6-12 and 15-20, allowing functional tuning while preserving the Rana box scaffold.

Table 3: Genomic Features of Brevinin Precursor Genes

Genomic RegionConservation LevelKey Sequence FeaturesFunctional Significance
5' Regulatory regionHigh (>80% identity)Stress-response elements, TATA boxInducible expression upon infection
Signal peptide domainVery high (90-95%)Hydrophobic core, cleavage siteCo-translational translocation
Acidic spacer domainModerate (60-75%)Glu/Asp-rich, proteolytic processing sitesNeutralization of cationic mature peptide
Mature peptide domainLow (30-50%)Hypervariable, conserved cysteinesTarget-specific antimicrobial activity
3' Untranslated regionModerate (70-80%)Polyadenylation signal, stability elementsmRNA processing and half-life regulation

Properties

Product Name

Brevinin-1E-OG1 antimicrobial peptide

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